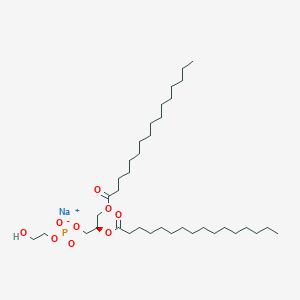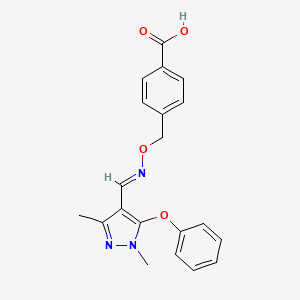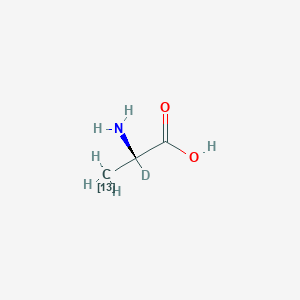
联苯甲酸二氮烯
描述
Bifenazate-diazene is a major degradation product of Bifenazate . Bifenazate is a selective carbazate acaricide and an insecticide .
Molecular Structure Analysis
Bifenazate-diazene is a derivative of Bifenazate. The first step in its formation is an oxidation reaction producing Bifenazate-diazene, which then hydrolyses to produce methoxy- and hydroxy-biphenyls .
Chemical Reactions Analysis
Bifenazate, at approximately 1 mg/L, was hydrolysed in sterile aqueous buffers in the dark. The buffers contained less than 1% acetonitrile as a co-solvent. The first step was an oxidation reaction producing Bifenazate-diazene, which then hydrolysed to produce methoxy- and hydroxy-biphenyls. Bifenazate-diazene reached a maximum 21.3% (pH 4, day 14), 27.3% (pH 5, day 10), 58.5% (pH 7, 27 hours) and 23.5% (pH 9, 1.8 hours) of the starting material .
Physical And Chemical Properties Analysis
The physical and chemical properties of Bifenazate, the parent compound of Bifenazate-diazene, are as follows :
科学研究应用
杀螨活性与选择性
联苯甲酸二氮烯已被确认为一种新型的咔唑酸杀螨剂,对植食性螨类(如红蜘蛛和柑橘红蜘蛛)具有很高的杀灭效果,这些螨类会侵染农作物和观赏作物。它对这些螨类的所有生命阶段都表现出很高的毒性和特异性,无论是口服还是局部用药。有趣的是,它对对其他类别的杀螨剂产生抗性的螨类没有交叉抗性,并且在田间保持长期有效。捕食性螨类(如草蛉和加州新捕食螨)在联苯甲酸二氮烯处理后可以存活,这表明它具有优异的选择性和在控制害螨方面的实用性(Ochiai 等人,2007)。
对 GABA 受体的作用模式
联苯甲酸及其代谢物二氮烯充当红蜘蛛 GABA 门控氯离子通道的协同剂。它们增强受体的 GABA 诱导反应,表现出正变构调节剂效应。这种协同作用是由联苯甲酸与 GABA 结合位点不同的位点结合引起的(Hiragaki 等人,2012)。
降解和残留评估
研究已经建立了一种方法来调查联苯甲酸二氮烯在苹果中的降解速率和最终残留物,包括膳食风险评估。该方法涉及高效液相色谱串联质谱 (LC-MS/MS),其结果对于确保安全的农业实践至关重要(Zhao 等人,2021)。
线粒体靶位点假说
最近的研究提出了联苯甲酸的线粒体靶位点,这与之前认为它是一种神经毒素的观点相反。这一假说得到了某些螨类中联苯甲酸抗性的母系遗传以及处理过的螨类中 ATP 含量下降的支持,这表明线粒体功能受到干扰(Van Leeuwen 等人,2006)。
斑马鱼胚胎中的心脏毒性
斑马鱼模型的研究表明,联苯甲酸暴露会导致胚胎中严重的心脏毒性,影响与心脏发育相关的基因表达并诱导氧化应激。这项研究强调了联苯甲酸暴露在水生环境中的潜在风险(Ma 等人,2021)。
安全和危害
Bifenazate-diazene may cause an allergic skin reaction. It is harmful if swallowed and causes serious eye irritation. It is also very toxic to aquatic life with long-lasting effects .
作用机制
Target of Action
Bifenazate-diazene, a principal active metabolite of bifenazate, is primarily targeted towards phytophagous mites . These mites, such as Tetranychus urticae and Panonychus citri, are harmful to agricultural and ornamental crops . Bifenazate-diazene exhibits high toxicity and specificity to all life stages of these mites .
Mode of Action
Bifenazate-diazene interacts with its targets both orally and topically . It causes acute poisoning in mites, with no temperature dependency .
Biochemical Pathways
The first step in the biochemical pathway of bifenazate-diazene involves an oxidation reaction that produces bifenazate . This is then hydrolyzed to produce methoxy- and hydroxy-biphenyls . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
The pharmacokinetics of bifenazate-diazene involve its transformation into bifenazate . This transformation is achieved by treating the raw or cleaned-up extract of bifenazate-diazene with ascorbic acid .
Result of Action
The action of bifenazate-diazene results in the effective control of phytophagous mites . It provides high efficacy, long-lasting activity, and excellent selectivity for spider mites . Even when predatory mites are fed spider mite eggs that had been treated previously with bifenazate, they survive . This indicates the specificity of bifenazate-diazene’s action.
Action Environment
The action of bifenazate-diazene is influenced by environmental factors. For instance, it remains effective for a long time with only about a 10% loss of efficacy on T. urticae after 1 month of application in the field . .
生化分析
Biochemical Properties
Bifenazate-diazene plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in oxidative stress responses. It interacts with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics. The interaction between bifenazate-diazene and these enzymes leads to the formation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, bifenazate-diazene binds to specific proteins in the mitochondria, disrupting the electron transport chain and leading to the production of ROS .
Cellular Effects
Bifenazate-diazene has significant effects on various types of cells and cellular processes. In plant cells, it disrupts mitochondrial function, leading to reduced ATP production and increased oxidative stress. This results in impaired cell function and eventual cell death. In animal cells, bifenazate-diazene affects cell signaling pathways, particularly those involved in apoptosis and inflammation. It can induce the expression of pro-apoptotic genes and inhibit anti-apoptotic pathways, leading to programmed cell death. Additionally, bifenazate-diazene can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced energy production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of bifenazate-diazene involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Bifenazate-diazene binds to the active sites of cytochrome P450 enzymes, inhibiting their activity and leading to the accumulation of ROS. This oxidative stress triggers the activation of signaling pathways that induce apoptosis. Furthermore, bifenazate-diazene can inhibit the activity of mitochondrial enzymes, disrupting the electron transport chain and leading to increased ROS production. These molecular interactions result in changes in gene expression, particularly the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bifenazate-diazene change over time due to its stability, degradation, and long-term effects on cellular function. Bifenazate-diazene is relatively stable under standard laboratory conditions but can degrade over time, particularly in the presence of light and oxygen. This degradation leads to the formation of various metabolites, some of which may have different biological activities. Long-term exposure to bifenazate-diazene in vitro and in vivo studies has shown that it can cause persistent oxidative stress, leading to chronic inflammation and cellular damage .
Dosage Effects in Animal Models
The effects of bifenazate-diazene vary with different dosages in animal models. At low doses, bifenazate-diazene can induce mild oxidative stress and inflammation, which may be reversible upon cessation of exposure. At high doses, bifenazate-diazene can cause severe oxidative damage, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level results in a significant increase in adverse effects. Toxic or adverse effects at high doses include liver and kidney damage, as well as neurotoxicity .
Metabolic Pathways
Bifenazate-diazene is involved in several metabolic pathways, including those related to oxidative stress and xenobiotic metabolism. It interacts with cytochrome P450 enzymes, leading to the formation of ROS and subsequent oxidative damage. Additionally, bifenazate-diazene can affect metabolic flux by inhibiting key metabolic enzymes, resulting in altered metabolite levels. These interactions can disrupt normal cellular metabolism and lead to various physiological effects .
Transport and Distribution
Within cells and tissues, bifenazate-diazene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, bifenazate-diazene can accumulate in specific organelles, such as mitochondria, where it exerts its effects. The localization and accumulation of bifenazate-diazene can influence its biological activity and toxicity .
属性
IUPAC Name |
propan-2-yl N-(2-methoxy-5-phenylphenyl)iminocarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTBLMHWQIEASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N=NC1=C(C=CC(=C1)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017882, DTXSID801028752 | |
| Record name | Bifenazate-Diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propan-2-yl N-(2-methoxy-5-phenylphenyl)iminocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149878-40-0 | |
| Record name | Bifenazate-Diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bifenazate Metabolite B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do we know about the residues of bifenazate-diazene in food products?
A1: Research indicates that bifenazate-diazene, alongside bifenazate, can be found in citrus fruits like apples [, ]. Studies have focused on developing and validating analytical methods to detect and quantify these compounds in food products. For example, one study employed a QuEChERS method with ferric chloride assistance to analyze bifenazate and bifenazate-diazene in citrus fruits []. These methods are crucial for monitoring adherence to maximum residue limits (MRLs) and ensuring consumer safety.
Q2: How stable is bifenazate-diazene in food products?
A2: Studies show that bifenazate-diazene demonstrates good storage stability in certain food matrices. For instance, research on eggplant revealed that both bifenazate and bifenazate-diazene remained stable when stored at -20°C for 180 days []. This finding is significant for understanding potential long-term exposure through the consumption of stored produce.
Q3: Have there been any efforts to assess the dietary risk associated with bifenazate-diazene?
A3: Yes, researchers have investigated the dietary risk posed by bifenazate and its metabolites, including bifenazate-diazene. One study utilized both deterministic and probabilistic models to evaluate chronic dietary exposure to these compounds through apple consumption []. Interestingly, the study found that the risk to children was potentially higher compared to the general population. This highlights the importance of considering vulnerable groups in risk assessments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)
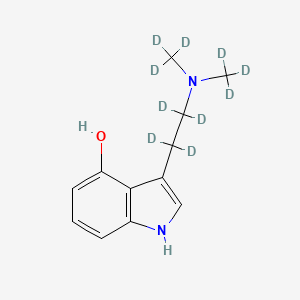
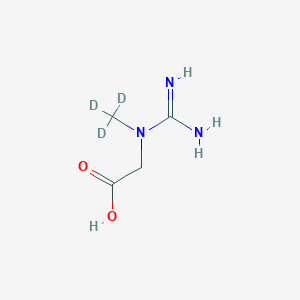
![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)
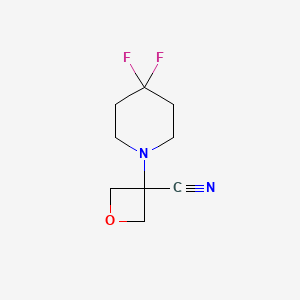
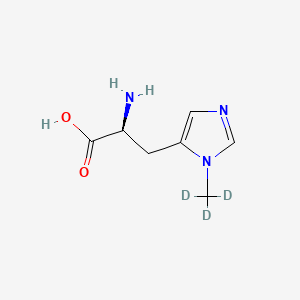
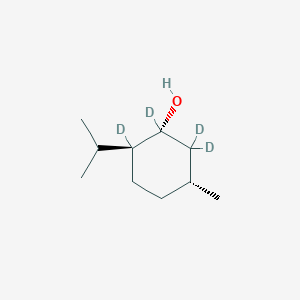
![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)


